

# Technical Support Center: Hastelloy C and

**Stress Corrosion Cracking** 

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Compound of Interest		
Compound Name:	Hastelloy C	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of surface finish on the stress corrosion cracking (SCC) of **Hastelloy C** alloys.

### **Troubleshooting Guides**

This section addresses specific issues that may be encountered during experiments investigating the stress corrosion cracking of **Hastelloy C** alloys, with a focus on the influence of surface finish.

Issue 1: Premature or Unexpected Cracking of Hastelloy C Specimens

- Question: My Hastelloy C-276 (or C-22) specimens are failing sooner than expected in my SCC experiment. What could be the cause?
- Answer: Premature failure in Hastelloy C alloys, which are known for their excellent
  corrosion resistance, can be attributed to a combination of factors.[1][2] Tensile stress, a
  corrosive environment, and material susceptibility are the three key elements for SCC to
  occur.[3] Unexpectedly rapid cracking can often be traced to issues with surface preparation
  and residual stresses.
  - Surface Finish: A rougher surface finish, such as that from grinding or heavy machining,
     can introduce localized stress concentrations and micro-crevices.[4] These surface defects

### Troubleshooting & Optimization





can act as initiation sites for SCC, significantly reducing the time to failure compared to a smooth, polished surface.

- Residual Stresses: Fabrication processes like welding, grinding, and machining can introduce significant residual tensile stresses on the surface of the material. These stresses, when added to the applied stress in your experiment, can exceed the threshold for SCC initiation.[3] It is crucial to consider stress-relieving heat treatments where appropriate, though for Hastelloy C-276, post-weld stress relieving in the 1200°F (650°C) range is not recommended.[5]
- Contamination: Surface contamination from machining fluids, cleaning agents, or even fingerprints can alter the local environment and accelerate corrosion, leading to earlier crack initiation. Thorough cleaning and degreasing of the specimen surface before testing is critical.[5]

#### Issue 2: Inconsistent or Non-Reproducible SCC Test Results

- Question: I am getting highly variable results in my SCC tests on Hastelloy C, even with seemingly identical specimens and test conditions. Why is this happening?
- Answer: Inconsistent results in SCC testing often point to subtle variations in specimen preparation and the experimental setup.
  - Inconsistent Surface Finish: The most likely culprit for variability is an inconsistent surface
    finish across your test specimens. Small differences in grinding pressure, polishing time,
    or the grit of the abrasive can lead to significant variations in surface roughness and
    residual stress, directly impacting SCC susceptibility. It is recommended to use automated
    polishing techniques to ensure uniformity.
  - Weld Quality: If you are testing welded specimens, variations in the welding process can
    introduce inconsistencies. Factors such as heat input, shielding gas coverage, and the
    presence of weld defects like micro-cracks or porosity can all affect the SCC resistance of
    the heat-affected zone (HAZ).[6][7]
  - Environmental Control: Minor fluctuations in the temperature, pressure, or chemical composition of your corrosive environment can have a significant impact on SCC kinetics.
     Ensure your test setup has precise control over these parameters.



#### Issue 3: Difficulty in Inducing SCC in Hastelloy C Alloys

- Question: I am unable to induce stress corrosion cracking in my Hastelloy C-22 specimens,
   even under conditions where I expect it. What am I doing wrong?
- Answer: **Hastelloy C**-22 is exceptionally resistant to SCC, especially in chloride-containing environments.[1][8] If you are failing to induce cracking, consider the following:
  - Severity of the Environment: The test environment may not be aggressive enough. For nickel-based alloys, environments that can cause SCC include hot caustic solutions, hightemperature water, and hot, wet hydrofluoric acid.[9] Standard chloride solutions that readily crack stainless steels may not be sufficient for **Hastelloy C**-22.
  - Applied Stress: The applied tensile stress may be below the threshold required for SCC initiation in this highly resistant alloy. Ensure that the stress levels are appropriate and accurately applied.
  - Test Duration: SCC can be a slow process, especially for highly resistant materials. Your test duration may be too short to observe crack initiation and propagation. Accelerated testing techniques, such as the slow strain rate test (SSRT), can be employed to reduce testing times.[10]

## Frequently Asked Questions (FAQs)

Q1: How does surface finish quantitatively affect the stress corrosion cracking of Hastelloy C?

A1: The surface finish has a significant impact on the initiation of stress corrosion cracking. A rougher surface generally leads to a shorter time to crack initiation. This is because surface irregularities from processes like grinding can act as stress concentrators. While specific quantitative data for **Hastelloy C** is not abundant in publicly available literature, the general trend observed in nickel-based alloys and stainless steels is a decrease in SCC resistance with increasing surface roughness. The effect of different surface finishes can be summarized as follows:



Surface Finish	Typical Surface Roughness (Ra)	Expected Effect on SCC Resistance	Rationale
Electropolished	< 0.2 μm	Very High	Creates a very smooth, passive, and often stress-free surface, removing sites for crack initiation.
Mechanically Polished	0.2 - 0.8 μm	High	Provides a smooth surface with minimal stress concentration sites.
As-Welded	Variable (depends on process)	Moderate to Low	Can have a rough surface with weld ripples acting as stress risers. The heat-affected zone (HAZ) can have altered microstructure and residual stresses, making it more susceptible.[6][7]
Ground	0.8 - 3.2 μm	Low	Introduces significant cold work, residual tensile stresses, and surface roughness, all of which can accelerate SCC initiation.
Machined	1.6 - 6.3 μm	Low to Very Low	Similar to grinding, machining can create a rough surface with high residual stresses, providing numerous

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sites for crack initiation.

Q2: What is the recommended experimental protocol for evaluating the effect of surface finish on **Hastelloy C** SCC?

A2: A robust experimental protocol to assess the influence of surface finish on the SCC of **Hastelloy C** should incorporate standardized testing methods and careful control of variables. The Slow Strain Rate Test (SSRT) is a common and effective method for this purpose.[10]

Detailed Experimental Protocol: Slow Strain Rate Testing (SSRT)

- Specimen Preparation:
  - Machine tensile specimens from Hastelloy C-276 or C-22 plate or bar stock according to ASTM E8 standards.
  - Divide the specimens into groups for different surface finishes (e.g., electropolished, mechanically polished to different grit sizes, ground, as-welded).
  - For polished specimens, use a consistent, automated polishing procedure to ensure reproducibility. Characterize the final surface roughness of each specimen group using a profilometer.
  - For as-welded specimens, use a standardized welding procedure (e.g., Gas Tungsten Arc Welding - GTAW) with controlled heat input.[6]
  - Thoroughly clean and degrease all specimens with a suitable solvent (e.g., acetone)
     immediately before testing.[5]
- Experimental Setup:
  - Utilize a slow strain rate testing machine equipped with an autoclave or environmental chamber to contain the corrosive medium.
  - The test environment should be chosen based on the intended application or known aggressive environments for **Hastelloy C**, such as hot, concentrated chloride solutions or



simulated sour gas environments.

 Precisely control and monitor the temperature, pressure, and chemical composition of the environment throughout the test.

#### Test Procedure:

- Place the specimen in the test chamber and allow the environment to stabilize at the desired temperature and pressure.
- Apply a slow, constant strain rate to the specimen until fracture. A typical strain rate for SSRT is in the range of  $10^{-6}$  to  $10^{-7}$  s<sup>-1</sup>.
- During the test, monitor the load and elongation of the specimen.
- After fracture, carefully remove the specimen and clean it.

#### Data Analysis:

- Analyze the stress-strain curves to determine mechanical properties such as time to failure, ultimate tensile strength, and elongation.
- Examine the fracture surface using a scanning electron microscope (SEM) to identify the fracture mode (e.g., ductile, brittle, intergranular, or transgranular cracking) and the presence of secondary cracks.
- Compare the results from the different surface finish groups to a control group tested in an inert environment (e.g., air or nitrogen) at the same temperature.
- The susceptibility to SCC can be quantified by comparing the reduction in mechanical properties (e.g., time to failure, elongation) in the corrosive environment relative to the inert environment.

Q3: How does welding affect the surface and subsequent SCC susceptibility of **Hastelloy C**?

A3: Welding can significantly influence the SCC susceptibility of **Hastelloy C** alloys in the weld metal and the heat-affected zone (HAZ).[6][7] The "as-welded" surface condition is often a critical consideration in SCC evaluation.

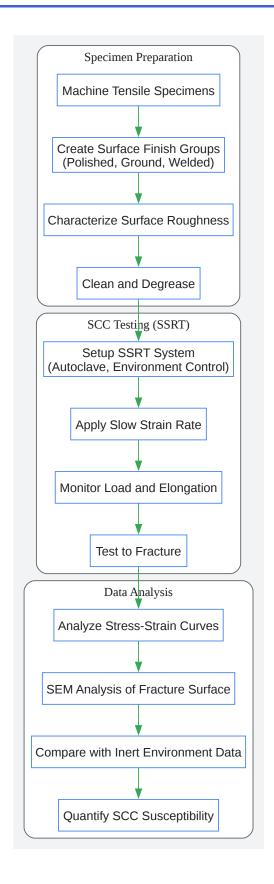


- Microstructural Changes: The heat from welding can lead to the precipitation of secondary
  phases at the grain boundaries in the HAZ. While Hastelloy C-276 is designed to resist the
  formation of grain boundary precipitates during welding, improper welding procedures with
  excessive heat input can still lead to some sensitization, making the HAZ more prone to
  intergranular corrosion and SCC.[11]
- Residual Stresses: The welding process introduces significant residual tensile stresses in and around the weld. These stresses can be high enough to contribute to SCC, even in the absence of externally applied loads.
- Surface Geometry: The weld bead itself creates a geometric discontinuity and a rougher surface, which can act as stress concentrators and sites for the initiation of SCC.

To mitigate these effects, it is crucial to use appropriate welding techniques, such as Gas Tungsten Arc Welding (GTAW) with proper shielding gas, control the heat input, and avoid slow travel speeds.[5]

### **Visualizations**





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Caption: Experimental workflow for evaluating the effect of surface finish on SCC.



Caption: Key factors influencing stress corrosion cracking.

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